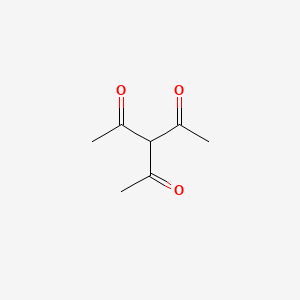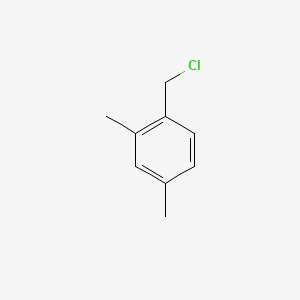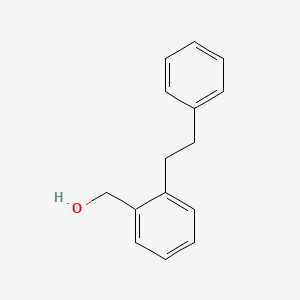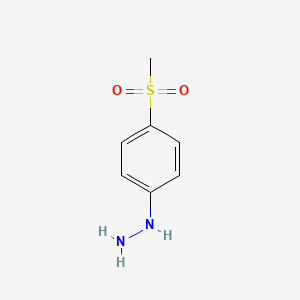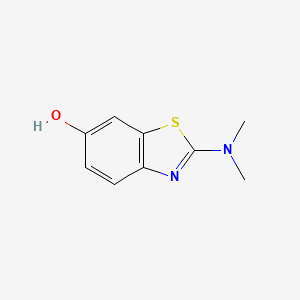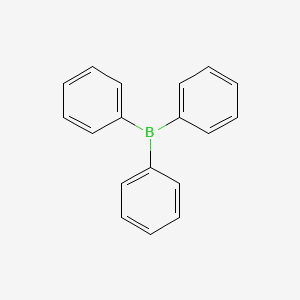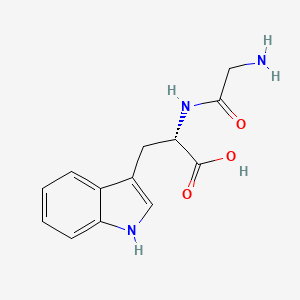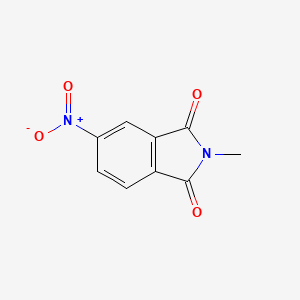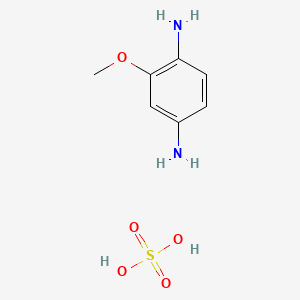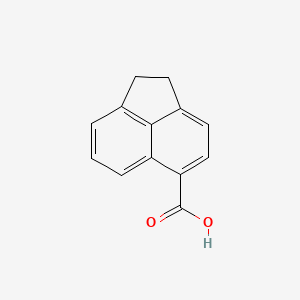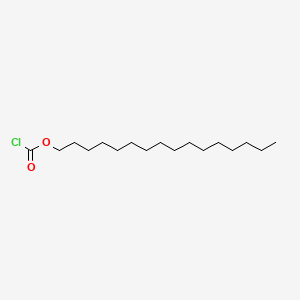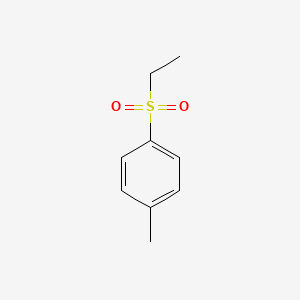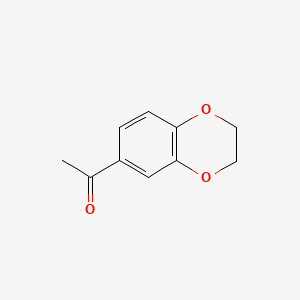
1,4-Benzodioxan-6-yl methyl ketone
Overview
Description
“1,4-Benzodioxan-6-yl methyl ketone” is a chemical compound with the molecular formula C10H10O3 . It is also known by other names such as “6-Acetyl-1,4-benzodioxane” and "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone" . This compound may be used in the preparation of acetylenic alcohols .
Molecular Structure Analysis
The molecular structure of “1,4-Benzodioxan-6-yl methyl ketone” is represented by the formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da .
Physical And Chemical Properties Analysis
“1,4-Benzodioxan-6-yl methyl ketone” is a white crystalline solid . It has a melting point of 78-86 ºC . The molecular weight of this compound is 178.18 g/mol .
Scientific Research Applications
Preparation of Acetylenic Alcohols
This compound may be used in the preparation of acetylenic alcohols . Acetylenic alcohols are important in the synthesis of various organic compounds and have applications in the pharmaceutical industry.
Therapeutic Applications
Some 1,4-benzodioxanes, which include 1,4-Benzodioxan-6-yl methyl ketone, have demonstrated properties that suggest therapeutic applications in areas such as antidepressant and antihyperglycemic treatments .
Antioxidant Properties
1,4-benzodioxanes have demonstrated antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Cytotoxic Properties
1,4-benzodioxanes have shown cytotoxic activities . This means they could potentially be used in cancer treatments to kill cancer cells.
Antimicrobial Properties
1,4-benzodioxanes have also shown antimicrobial activities . This suggests they could be used in the development of new antimicrobial agents to fight against bacterial and fungal infections.
Hepatoprotective Properties
1,4-benzodioxanes have demonstrated hepatoprotective activities . This means they could potentially be used to prevent damage to the liver.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVWMTAIIYNQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182972 | |
| Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzodioxan-6-yl methyl ketone | |
CAS RN |
2879-20-1 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-benzodioxan-6-yl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-Acetyl-1,4-benzodioxane in pharmaceutical research?
A1: 6-Acetyl-1,4-benzodioxane serves as a crucial starting material for synthesizing various biologically active compounds, particularly adrenergic beta-receptor blockers. [] One such derivative, 6-(2-isopropylamino-1-hydroxyethyl)-1,4-benzodioxane, was found to have more potent adrenergic beta-blocking effects compared to pronethalol, indicating its potential therapeutic value. [] This highlights the importance of 6-Acetyl-1,4-benzodioxane as a building block for developing novel pharmaceuticals.
Q2: Can you describe the synthetic route for creating a beta-blocker derivative from 6-Acetyl-1,4-benzodioxane?
A2: The synthesis of 6-(2-isopropylamino-1-hydroxyethyl)-1,4-benzodioxane, a beta-blocker, starts with the bromination of 6-Acetyl-1,4-benzodioxane to yield 6-(α-bromoacetyl)-1,4-benzodioxane. [] This intermediate is then reacted with isopropylamine, resulting in the formation of 6-(α-isopropylaminoacetyl)-1,4-benzodioxane. Finally, reduction with potassium borohydride yields the desired aminoethanol derivative, 6-(2-isopropylamino-1-hydroxyethyl)-1,4-benzodioxane. [] This synthetic pathway demonstrates a common approach to modifying chemical structures for enhanced pharmacological activity.
Q3: Beyond beta-blockers, what other applications are being explored for derivatives of 6-Acetyl-1,4-benzodioxane?
A3: Recent research explores the use of 6-Acetyl-1,4-benzodioxane in synthesizing benzodioxin pyrazoline derivatives. [] These derivatives have shown promising results in silico and in vitro studies against microbial and cancer proteins. [] This research highlights the versatility of 6-Acetyl-1,4-benzodioxane as a scaffold for developing compounds with potential applications in various therapeutic areas.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



